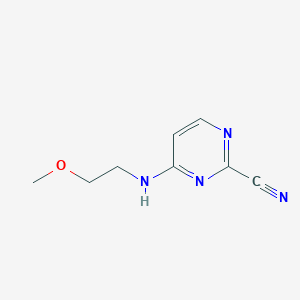
4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile typically involves the reaction of 2-chloropyrimidine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction can produce pyrimidine-2-methylamine derivatives.
科学研究应用
4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and as a building block for the synthesis of biologically active molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses .
相似化合物的比较
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole ring and are known for their kinase inhibitory properties.
Uniqueness
4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C8H10N4O |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
4-(2-methoxyethylamino)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c1-13-5-4-11-7-2-3-10-8(6-9)12-7/h2-3H,4-5H2,1H3,(H,10,11,12) |
InChI 键 |
OMHYXFIONBRPKY-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=NC(=NC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(Ethylamino)methyl]cyclohexyl}methanamine](/img/structure/B13332389.png)
![cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]](/img/structure/B13332390.png)
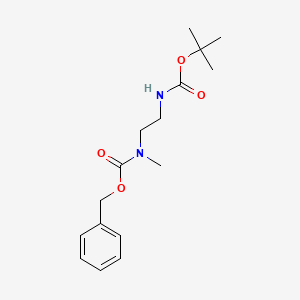
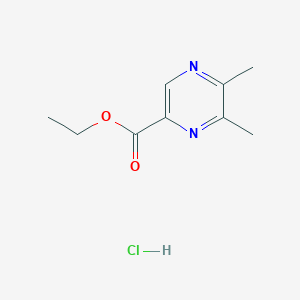

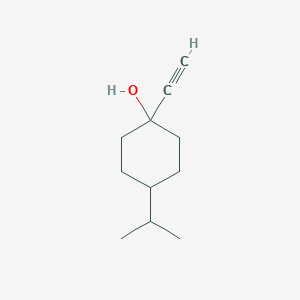
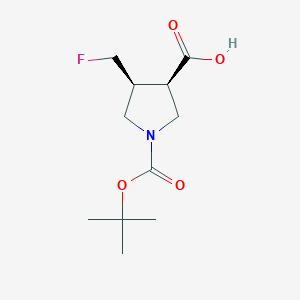
![8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13332425.png)
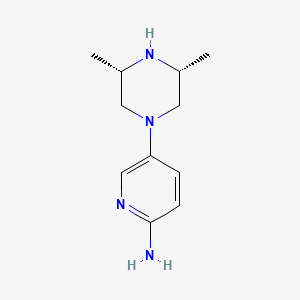
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13332432.png)
![2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B13332433.png)



